N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16268380
Molecular Formula: C25H21ClN2O5S
Molecular Weight: 497.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21ClN2O5S |
|---|---|
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C25H21ClN2O5S/c1-16-12-23-20(13-21(16)26)22(29)14-24(33-23)25(30)27-18-8-10-19(11-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,30) |
| Standard InChI Key | SEEXGFKTRBPWCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Introduction
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the chromene class of derivatives. Chromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a chromene core substituted with a chloro group, a methyl group, and a sulfamoylphenyl moiety, which may contribute to its unique properties and biological activities.
Synthesis and Chemical Reactivity
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic synthesis techniques. These include the formation of the chromene core followed by the introduction of various substituents. The compound's chemical reactivity can be attributed to the presence of functional groups such as chloro, sulfamoyl, and carboxamide, which can participate in various chemical reactions.
Biological Activities and Applications
Compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in this compound may enhance its therapeutic potential compared to simpler analogs.
Interaction Studies and Mechanism of Action
Interaction studies are crucial for understanding how N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide interacts with biological targets. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to observed biological effects.
Comparison with Related Compounds
Several compounds share structural similarities with N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide, each exhibiting unique properties:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide | Structure | Exhibits antimicrobial properties; simpler structure |
| N-(2-methyl-4-sulfamoyl-phenyl)acetamide | Structure | Known for anti-inflammatory activity; lacks chromene core |
| N-(4-nitrophenoxy)-2-propanone | Structure | Contains nitro group; used in various synthetic applications |
The uniqueness of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide lies in its complex chromene structure combined with multiple bioactive functional groups, which may enhance its therapeutic potential compared to simpler analogs.
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